![molecular formula C9H4F6O B1330352 3,5-Bis(trifluoromethyl)benzaldehyde CAS No. 401-95-6](/img/structure/B1330352.png)
3,5-Bis(trifluoromethyl)benzaldehyde
Overview
Description
3,5-Bis(trifluoromethyl)benzaldehyde is an organic compound with the linear formula (CF3)2C6H3CHO . It has a molecular weight of 242.12 . This compound is used in the synthesis of a series of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins .
Synthesis Analysis
The synthesis of α,β-unsaturated esters and Weinreb amides is accomplished in good yields and excellent diastereoselectivities through the Julia–Kocienski olefination of aldehydes with 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones under solid/liquid phase-transfer catalysis conditions .Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)benzaldehyde can be represented by the SMILES string [H]C(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F . The InChI representation is InChI=1S/C9H4F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-4H .Chemical Reactions Analysis
The reaction conditions for the synthesis of 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde involve the use of 2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde with boron tribromide in dichloromethane at -78 - 25°C for 20 hours .Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)benzaldehyde has a refractive index of n20/D 1.422 (lit.) and a boiling point of 37 °C/1.3 mmHg (lit.) . It has a density of 1.469 g/mL at 25 °C (lit.) .Scientific Research Applications
Antimicrobial Agent Synthesis
3,5-Bis(trifluoromethyl)benzaldehyde: is utilized in the synthesis of pyrazole derivatives that act as potent growth inhibitors of drug-resistant bacteria . These compounds have shown effectiveness against menacing pathogens like MRSA and VRE, which are responsible for a significant number of hospital-acquired infections. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.25 µg/mL, indicating their strong potential as novel antibiotics.
Development of Bactericidal Compounds
The synthesized pyrazole derivatives using 3,5-Bis(trifluoromethyl)benzaldehyde have also been identified as bactericidal agents, particularly potent against MRSA persisters . These compounds have shown minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL, making them promising candidates for treating biofilm-associated bacterial infections.
Synthesis of Expanded Porphyrins
This compound has been used in the synthesis of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins . These porphyrins have a variety of applications, including as sensors for the detection of ions and molecules, in photodynamic therapy, and as components in organic electronic devices due to their unique electronic and photophysical properties.
Safety And Hazards
properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWLIXZSDPXYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193141 | |
Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzaldehyde | |
CAS RN |
401-95-6 | |
Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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